Nitronium hexafluoroantimonate

Beschreibung

Historical Context of Nitronium Ion Chemistry and Electrophilic Nitration

The journey to understanding and utilizing compounds like nitronium hexafluoroantimonate is rooted in the long history of nitration chemistry.

The first aromatic nitration was reported in 1834 by Eilhard Mitscherlich, who synthesized nitrobenzene (B124822) by treating benzene (B151609) with fuming nitric acid. numberanalytics.comrushim.ru For many years, the standard method for nitration involved a mixture of nitric acid and sulfuric acid, known as "mixed acid." masterorganicchemistry.com The true nature of the reactive species in these reactions, the nitronium ion (NO₂⁺), was a subject of significant investigation.

Groundbreaking work by scientists like Christopher Ingold in the early 20th century laid the foundation for our current understanding. masterorganicchemistry.com Ingold proposed that the reaction of nitric acid with a stronger acid, like sulfuric acid, generates the highly electrophilic nitronium ion. masterorganicchemistry.comwikipedia.orgnumberanalytics.com This ion is the key species that attacks the electron-rich aromatic ring in a process called electrophilic aromatic substitution. masterorganicchemistry.comnumberanalytics.com The existence of the nitronium ion was later confirmed through techniques like Raman spectroscopy, which could detect its characteristic symmetric stretch. wikipedia.org

The mechanism of electrophilic aromatic substitution involves the attack of the nitronium ion on the aromatic ring, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comnumberanalytics.com A subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the final nitroaromatic product. masterorganicchemistry.comnumberanalytics.com

While the in-situ generation of the nitronium ion from mixed acids was effective, it suffered from drawbacks such as harsh reaction conditions and lack of selectivity, often leading to over-nitration or unwanted byproducts. orgchemres.orgresearchgate.netresearchgate.net This spurred the development of stable, isolable nitronium salts with weakly nucleophilic anions.

The isolation of stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and later, this compound (NO₂SbF₆), by researchers including George A. Olah, was a significant milestone. numberanalytics.commasterorganicchemistry.comumb.edu These salts provided a cleaner and more controlled source of the nitronium ion, allowing for nitration reactions under milder conditions with improved selectivity. numberanalytics.comumb.edu

The use of pre-formed nitronium salts expanded the scope of nitration to include sensitive substrates that would not tolerate the harsh conditions of mixed acids. researchgate.netumb.edu This led to their application in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, and high-energy materials. numberanalytics.comnumberanalytics.comnumberanalytics.com

Early Discoveries and Mechanistic Postulations

Significance as a Strong Electrophile and Superacid Component

The reactivity of this compound stems from two key components: the nitronium ion and the hexafluoroantimonate anion.

The nitronium ion (NO₂⁺) is a potent electrophile, meaning it is strongly attracted to electron-rich species. wikipedia.org This high reactivity is due to the positive charge on the nitrogen atom. wikipedia.org The linear O=N=O structure of the nitronium ion is isoelectronic with carbon dioxide. wikipedia.org

The hexafluoroantimonate anion (SbF₆⁻) is a very large and non-coordinating anion. Its stability and low nucleophilicity are crucial, as it does not readily interfere with the electrophilic action of the nitronium cation. The hexafluoroantimonate anion is derived from fluoroantimonic acid (a mixture of hydrogen fluoride (B91410) and antimony pentafluoride), which is recognized as the strongest known superacid. chemicalbook.comamericanelements.com Superacids are acids stronger than 100% sulfuric acid, and their components are key to stabilizing highly reactive cations like the nitronium ion.

The combination of a powerful electrophile and a highly stable, non-interfering anion makes this compound an exceptionally strong nitrating agent. chemimpex.com

Overview of Research Trajectories and Contemporary Relevance

Current research continues to explore and expand the applications of this compound and other nitronium salts. Key areas of investigation include:

Organic Synthesis: It remains a vital reagent for introducing nitro groups into complex organic molecules, a critical step in the synthesis of many pharmaceuticals and fine chemicals. chemimpex.comnumberanalytics.com

Materials Science: Research has demonstrated its use as a p-type dopant for single-walled carbon nanotubes, enhancing their electrical properties for potential use in electronic devices. researchgate.net Its strong oxidizing nature also makes it valuable in the development of high-energy materials like explosives and propellants.

Catalysis: this compound can act as a catalyst in various chemical reactions, helping to improve reaction efficiency in the chemical industry. chemimpex.com

Mechanistic Studies: The compound is used in studies of oxidative stress in biological systems, where it can generate reactive nitrogen species that lead to protein nitration.

The ongoing research into this compound underscores its continued importance in pushing the boundaries of chemical synthesis and materials science.

Data Tables

Table 1: Properties of the Nitronium Ion

| Property | Value |

|---|---|

| Chemical Formula | [NO₂]⁺ |

| Molar Mass | 46.005 g·mol⁻¹ wikipedia.org |

| Structure | Linear wikipedia.org |

Table 2: Examples of Stable Nitronium Salts

| Compound Name | Chemical Formula |

|---|---|

| Nitronium Perchlorate | [NO₂]⁺[ClO₄]⁻ wikipedia.org |

| Nitronium Tetrafluoroborate | [NO₂]⁺[BF₄]⁻ wikipedia.org |

| Nitronium Hexafluorophosphate (B91526) | [NO₂]⁺[PF₆]⁻ wikipedia.org |

| Nitronium Hexafluoroarsenate | [NO₂]⁺[AsF₆]⁻ wikipedia.org |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Acetonitrile (B52724) |

| Acetyl nitrate (B79036) |

| Aniline |

| Anisole |

| Antimony pentafluoride |

| Benzene |

| Ceric ammonium (B1175870) nitrate |

| Dichloromethane |

| Dinitrogen pentoxide |

| Fluoroantimonic acid |

| Hydrogen fluoride |

| N-nitropyrazole |

| Naphthalene |

| Nitric acid |

| Nitrobenzene |

| Nitrogen dioxide |

| Nitroglycerin |

| Nitromethane (B149229) |

| This compound |

| Nitronium hexafluorophosphate |

| Nitronium nitrate |

| Nitronium perchlorate |

| Nitronium tetrafluoroborate |

| Nitrous acid |

| Nitroethane |

| Sulfuric acid |

| Tert-butyl nitrite (B80452) |

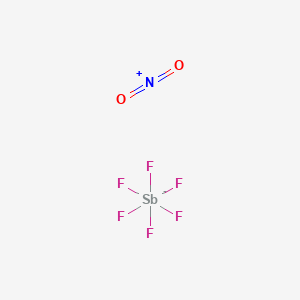

Structure

2D Structure

Eigenschaften

IUPAC Name |

nitronium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.NO2.Sb/c;;;;;;2-1-3;/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNJLTRMKNMFSW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)=O.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NO2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672878 | |

| Record name | Dioxoammonium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.756 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17856-92-7 | |

| Record name | Dioxoammonium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitronium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Nitronium Hexafluoroantimonate

Established Synthetic Pathways

Several well-documented methods exist for the synthesis of nitronium hexafluoroantimonate, each with distinct starting materials and conditions.

Reaction of Nitronium Tetrafluoroborate (B81430) with Antimony Pentafluoride

A common laboratory-scale synthesis involves the reaction of nitronium tetrafluoroborate (NO₂BF₄) with antimony pentafluoride (SbF₅). This metathesis reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the product. The use of non-aqueous solvents like sulfuryl chloride fluoride (B91410) (SO₂ClF) or anhydrous hydrogen fluoride (HF) is crucial for this process, and purification is often achieved through recrystallization from these solvents in an inert atmosphere.

Direct Fluorination of Nitronium Compounds with Antimony Pentafluoride

Direct fluorination represents another significant pathway for producing this compound. This method involves the direct reaction of nitronium compounds with antimony pentafluoride. Careful control over reaction parameters such as temperature and pressure is essential to ensure high yield and purity of the final product. This approach is often favored in industrial settings.

Preparation from Nitric Acid and Lewis Acids

This compound can also be synthesized from nitric acid (HNO₃) in the presence of a strong Lewis acid like antimony pentafluoride. The generation of the nitronium ion (NO₂⁺) is a key step, which can be achieved by protonating nitric acid, followed by the elimination of water. unacademy.comwikipedia.org The combination of nitric acid, anhydrous hydrogen fluoride (HF), and antimony pentafluoride can yield this compound. soton.ac.ukpnas.org Similarly, other strong Lewis acids can be used in conjunction with nitric acid to produce various nitronium salts. researchgate.netkuleuven.be For instance, the reaction of nitric acid with boron trifluoride (BF₃) and hydrogen fluoride produces nitronium tetrafluoroborate. soton.ac.ukquora.com

Industrial and Laboratory Scale Preparation Techniques

The choice of synthetic method for this compound often depends on the desired scale of production.

For laboratory-scale synthesis, the reaction between nitronium tetrafluoroborate and antimony pentafluoride is frequently employed due to its relative simplicity and the availability of the starting materials. Another laboratory method involves the reaction of fuming nitric acid, anhydrous hydrogen fluoride, hexafluorophosphoric acid (HPF₆), and phosphorus pentachloride (PCl₅) to produce the related nitronium hexafluorophosphate (B91526), indicating a general strategy applicable to producing nitronium salts. pnas.orgpnas.org

On an industrial scale , direct fluorination of nitronium compounds with antimony pentafluoride is a more common approach. This method is amenable to larger-scale production, although it requires specialized equipment to handle the corrosive and hazardous reagents involved, such as fluorine gas. numberanalytics.com

Control of Reaction Conditions for Purity and Yield

Achieving high purity and yield of this compound necessitates stringent control over reaction conditions.

| Parameter | Importance |

| Anhydrous Conditions | Essential to prevent hydrolysis of the highly moisture-sensitive product. |

| Temperature | Precise temperature control is crucial to manage the reaction rate and prevent decomposition or side reactions. |

| Pressure | In gas-phase reactions like direct fluorination, pressure control is vital for optimizing yield and ensuring safety. |

| Solvent | The use of inert, non-aqueous solvents such as SO₂ClF or anhydrous HF is critical for preventing unwanted reactions and facilitating purification. |

| Purity of Reactants | Using high-purity starting materials is key to obtaining a final product free from impurities like nitrosonium salts. soton.ac.uk |

Comparative Analysis of Different Synthetic Strategies

Each synthetic route to this compound offers a unique set of advantages and disadvantages.

| Synthetic Strategy | Advantages | Disadvantages |

| Nitronium Tetrafluoroborate + Antimony Pentafluoride | - Well-established and reliable for laboratory scale. - Relatively straightforward procedure. | - May not be cost-effective for large-scale production. |

| Direct Fluorination | - Suitable for industrial-scale synthesis. - Can provide high yields. beilstein-journals.org | - Requires handling of highly hazardous and corrosive materials like fluorine gas. numberanalytics.com - Necessitates specialized equipment for temperature and pressure control. |

| Nitric Acid + Lewis Acids | - Utilizes readily available starting materials like nitric acid. researchgate.netumb.edu | - Can produce byproducts, such as nitrosonium salts, if impurities are present in the nitric acid. ias.ac.in - Often requires the use of highly corrosive acids like anhydrous HF. soton.ac.uk |

Crystallographic and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating the atomic-level structure of crystalline materials. uhu-ciqso.esfzu.cz This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to construct a model of the crystal's unit cell, the basic repeating structural unit of the crystal lattice. fzu.czuol.de

Nitronium hexafluoroantimonate is an ionic compound composed of a nitronium cation (NO₂⁺) and a hexafluoroantimonate anion (SbF₆⁻). Single crystal X-ray diffraction studies confirm this ionic nature. The nitronium cation is a linear species, isoelectronic with carbon dioxide, featuring a central nitrogen atom double-bonded to two oxygen atoms. wikipedia.orgyoutube.com The positive charge is formally located on the nitrogen atom. youtube.com The hexafluoroantimonate anion is octahedral, with a central antimony atom surrounded by six fluorine atoms.

Interactive Table: Geometric Parameters of the Nitronium Cation

| Parameter | Value |

|---|---|

| Shape | Linear |

The crystal lattice is the three-dimensional arrangement of points representing the repeating pattern of the crystal structure. iitk.ac.in The unit cell is the fundamental repeating parallelepiped that, when translated, forms the entire crystal lattice. readthedocs.io Its dimensions are defined by the lengths of its edges (a, b, c) and the angles between them (α, β, γ). While the specific crystal system, space group, and unit cell dimensions for this compound are not detailed in the provided search results, these parameters are crucial outcomes of a single-crystal X-ray diffraction experiment.

Interactive Table: General Crystal Lattice Parameters

| Parameter | Description |

|---|---|

| a, b, c | Lengths of the unit cell edges |

| α, β, γ | Angles between the unit cell edges |

| Crystal System | Classification based on unit cell symmetry (e.g., cubic, tetragonal, orthorhombic) |

Geometric Parameters and Bond Distances (N-O distances)

Powder X-ray Diffraction Analysis for Structural Confirmation

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze crystalline materials. libretexts.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of tiny, randomly oriented crystallites. youtube.com The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). libretexts.org While PXRD does not typically provide the same level of structural detail as SCXRD, it is invaluable for confirming the identity and phase purity of a crystalline solid by comparing its diffraction pattern to a known standard. youtube.comgovinfo.gov For this compound, PXRD can be used to verify the bulk material's crystal structure as determined by single-crystal studies. dtic.mil

Investigations into Polymorphism and Solid-State Interactions

Polymorphism is the ability of a solid material to exist in more than one crystal structure. ias.ac.in Different polymorphs of a compound have the same chemical formula but different arrangements of molecules in the crystal lattice, which can lead to variations in physical properties. ias.ac.inrsc.org Investigations into the polymorphism of this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing the resulting solids by techniques such as SCXRD or PXRD to identify any different crystal forms. nih.govmdpi.com

Solid-state interactions, such as intermolecular forces, play a crucial role in determining the packing of ions in the crystal lattice. ucl.ac.uk In this compound, the primary interactions are the electrostatic forces between the NO₂⁺ cations and SbF₆⁻ anions. The specific arrangement of these ions in the crystal lattice will be a balance between maximizing cation-anion attraction and minimizing anion-anion and cation-cation repulsion. The study of these interactions helps to understand why a particular crystal structure is adopted. mdpi.com

Electronic Structure and Bonding Analysis

Theoretical Treatment of the Nitronium Cation (NO₂⁺)

The nitronium cation (NO₂⁺) is a key reactive species in many chemical transformations, particularly in electrophilic aromatic substitution reactions. taylorandfrancis.com Its electronic structure is central to its high reactivity.

To construct the Lewis structure for the nitronium ion, the total number of valence electrons must be calculated. Nitrogen contributes five valence electrons, and each of the two oxygen atoms contributes six. Due to the +1 charge of the ion, one electron is subtracted from the total count. vaia.comvaia.com

Total Valence Electrons = (Valence electrons of N) + 2 * (Valence electrons of O) - 1 Total Valence Electrons = 5 + 2 * 6 - 1 = 16 electrons vaia.comyoutube.comyoutube.com

The most stable Lewis structure for NO₂⁺ features a central nitrogen atom double-bonded to each of the two oxygen atoms. youtube.comquora.com This arrangement satisfies the octet rule for all atoms. The formal charge on the nitrogen atom is +1, while the oxygen atoms have a formal charge of 0. youtube.com This distribution of charge places the positive charge on the less electronegative nitrogen atom, which is a key feature of its electronic structure.

| Atom | Valence Electrons | Bonds | Lone Pair Electrons | Formal Charge |

|---|---|---|---|---|

| Nitrogen (N) | 5 | 4 | 0 | +1 |

| Oxygen (O) | 6 | 2 | 4 | 0 |

The molecular geometry of the nitronium cation is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. With two bonding regions and no lone pairs of electrons on the central nitrogen atom, the electron domains arrange themselves to be as far apart as possible, resulting in a linear geometry. brainly.comguidechem.com The O=N=O bond angle is therefore 180°. brainly.comdoubtnut.comvedantu.com

This linear arrangement corresponds to sp hybridization of the central nitrogen atom. quora.combrainly.comdoubtnut.com One s orbital and one p orbital on the nitrogen atom combine to form two sp hybrid orbitals, which are oriented 180° apart and form the sigma (σ) bonds with the oxygen atoms. The remaining two p orbitals on the nitrogen atom are unhybridized and participate in the formation of the pi (π) bonds with the oxygen atoms.

| Property | Description |

|---|---|

| Molecular Geometry | Linear |

| Bond Angle (O=N=O) | 180° brainly.comdoubtnut.comvedantu.com |

| Hybridization of Nitrogen | sp quora.combrainly.comdoubtnut.com |

A more sophisticated understanding of the bonding in the nitronium cation is provided by molecular orbital (MO) theory. The nitronium ion is isoelectronic with carbon dioxide (CO₂), meaning they have the same number of valence electrons and a similar molecular orbital diagram. vaia.comwikipedia.org The MO diagram for NO₂⁺ shows the formation of bonding and antibonding molecular orbitals from the atomic orbitals of nitrogen and oxygen. The 16 valence electrons fill the bonding and non-bonding molecular orbitals, resulting in a stable configuration.

The MO theory also illustrates the delocalization of the π electrons over the entire molecule. The two π bonds are formed from the overlap of the unhybridized p orbitals on the nitrogen and oxygen atoms, creating a system of delocalized electrons above and below the plane of the sigma bonds. This electron delocalization contributes to the stability of the nitronium ion.

Molecular Geometry and Hybridization (sp hybridization, linear O=N=O bond angle)

Bonding Characteristics of the Hexafluoroantimonate Anion (SbF₆⁻)

The hexafluoroantimonate anion (SbF₆⁻) is a large, weakly coordinating anion. This property is crucial as it minimizes interference with the reactivity of the cation it is paired with. The anion is formed from the interaction of antimony pentafluoride (SbF₅) with a fluoride (B91410) ion (F⁻).

The SbF₆⁻ anion possesses an octahedral geometry, with the central antimony atom bonded to six fluorine atoms. The high symmetry of this structure contributes to its stability and inertness under standard conditions. The Sb-F bonds are strong, and the negative charge is delocalized over the seven atoms, further enhancing its stability and weakly coordinating nature.

Cation-Anion Interactions within the Ionic Lattice

Nitronium hexafluoroantimonate is a crystalline solid, and its structure is governed by the electrostatic interactions between the positively charged nitronium cations and the negatively charged hexafluoroantimonate anions. These ions are arranged in a regular, repeating three-dimensional pattern known as an ionic lattice.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Nitration Reactions

As a salt containing a pre-formed nitronium ion, nitronium hexafluoroantimonate is a potent reagent for introducing a nitro group (–NO₂) onto various organic substrates. The hexafluoroantimonate (SbF₆⁻) anion is a very weak nucleophile, which enhances the reactivity of the nitronium cation as an electrophile. The compound's stability, particularly when compared to other nitronium salts like nitronium perchlorate, makes it a valuable tool in mechanistic and preparative studies. pnas.org

Aromatic Nitration

The reaction of this compound with aromatic compounds is a cornerstone of electrophilic aromatic substitution studies. This salt provides a clean source of the nitronium ion, allowing for investigations into the reaction mechanism without the complexities introduced by mixed-acid systems. pnas.orgrushim.ru

The mechanism of aromatic nitration with highly reactive agents like this compound has been a subject of extensive research and debate. The classical mechanism involves the direct attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. scirp.orgchemguide.co.uk

Following the formation of the π-complex, the reaction proceeds to the formation of distinct σ-complexes for the ortho, meta, and para positions. researchgate.net The relative stability of these σ-complexes then dictates the regioselectivity (the positional outcome of the substitution on the aromatic ring). researchgate.net

An alternative mechanistic proposal involves a single electron transfer (SET) from the aromatic substrate to the nitronium ion, forming a radical cation-molecule pair (ArH•⁺/NO₂•). mdpi.com The subsequent collapse of this pair would then lead to the σ-complex. This pathway has been invoked to explain certain kinetic and selectivity observations, especially the combination of low substrate selectivity and high regioselectivity seen in the nitration of toluene (B28343). nih.gov However, the general applicability of the SET mechanism in liquid-phase nitrations remains a topic of discussion, with some computational studies favoring the polar mechanism involving π- and σ-complexes. mdpi.com

This compound is a powerful nitrating agent capable of reacting with both activated and deactivated aromatic compounds. pnas.orgacs.org A key observation in nitrations with stable nitronium salts is the phenomenon of high regioselectivity, often accompanied by low substrate selectivity. For instance, in the competitive nitration of benzene (B151609) and toluene, the rate of toluene nitration is only slightly faster than that of benzene. researchgate.netnih.gov This is in stark contrast to the high preference for substitution at the ortho and para positions of toluene, with very little meta product forming (typically around 3-5%). researchgate.netnih.gov

This high ortho-para directing effect is consistently observed across various nitrating systems and is largely independent of the reagent's reactivity. researchgate.net The distribution between ortho and para isomers, however, can be influenced by steric factors and the reaction medium. researchgate.netfrontiersin.org For example, while toluene typically yields more ortho-nitrotoluene than para-nitrotoluene, the larger ethyl group in ethylbenzene (B125841) can lead to a reversal in this selectivity due to increased steric hindrance at the ortho position. frontiersin.org

The use of nitronium salts can provide higher regioselectivity compared to traditional mixed-acid nitrations under certain conditions. numberanalytics.comnumberanalytics.com This is particularly valuable in multi-step syntheses where precise control over the position of the nitro group is crucial.

Table 1: Regioselectivity in the Nitration of Toluene with Nitronium Salts

| Nitrating System | Solvent | Ortho (%) | Meta (%) | Para (%) | o/p Ratio | Reference |

| NO₂⁺BF₄⁻ | Dichloromethane | - | ~3% | - | - | nih.gov |

| NO₂⁺PF₆⁻ | Nitromethane (B149229) | - | ~3% | - | - | researchgate.net |

| Neat Aromatic Solution | - | - | - | - | 1.2-1.6 | umb.edu |

| Polar Solvents | Nitromethane, Tetramethylenesulfone | - | - | - | >1.75 | nih.gov |

This table illustrates the typical regioselectivity observed. Exact percentages can vary based on specific reaction conditions.

The choice of solvent significantly impacts the course of aromatic nitration with this compound. Polar solvents like nitromethane are often used as they can dissolve the nitronium salt and stabilize the charged intermediates involved in the reaction. numberanalytics.compnas.orgrsc.org Nitrations in nitromethane or tetramethylenesulfone tend to result in higher ortho-to-para product ratios compared to reactions in chlorinated solvents. nih.gov

The use of superacids, such as trifluoromethanesulfonic acid (triflic acid), can dramatically enhance the reactivity of nitronium salts. researchgate.net This "superelectrophilic activation" is attributed to the protonation or strong coordination of the nitronium ion by the superacid, which increases its electrophilic character. researchgate.netpnas.orgnih.gov This enhanced reactivity allows for the nitration of even strongly deactivated aromatic substrates, such as di- and trifluoronitrobenzenes, which are otherwise resistant to nitration in less acidic or aprotic media like methylene (B1212753) chloride. researchgate.net The electrophile in sulfuric acid has been described as being more reactive and more selective than in organic solvents like nitromethane. researchgate.net

Substrate Selectivity and Regioselectivity

Aliphatic Nitration

While aromatic nitration is more common, this compound and related nitronium salts are also capable of reacting with aliphatic hydrocarbons (alkanes and cycloalkanes) in what is known as electrophilic aliphatic substitution. dtic.milnih.govnih.gov This is a significant departure from typical free-radical pathways often seen in aliphatic nitration. pnas.orgnih.gov

The electrophilic nitration of alkanes with nitronium salts like nitronium hexafluorophosphate (B91526) (a close relative of the hexafluoroantimonate salt) proceeds via the direct insertion of the nitronium ion into the C-H and C-C sigma (σ) bonds. pnas.orgnih.gov The reaction is believed to occur through a three-center, two-electron bonded carbocationic transition state. pnas.orgnih.gov

The reactivity of C-H bonds is generally found to be in the order of tertiary > secondary > primary. pnas.org For instance, isobutane (B21531) is readily nitrated, primarily at the tertiary C-H bond. pnas.orgdtic.mil Adamantane (B196018), a cage-like hydrocarbon with multiple tertiary bridgehead carbons, has served as a key model substrate for studying these reactions, yielding 1-nitroadamantane. dtic.milvulcanchem.com

The nitration of simple alkanes like ethane, propane, and n-butane has been successfully carried out in solvents such as methylene chloride, while cyclohexane (B81311) yields nitrocyclohexane (B1678964) in nitroethane. pnas.org The nitration of methane (B114726) is particularly challenging and requires superelectrophilic activation of the nitronium ion with a superacid like triflic acid to proceed, albeit in low yields. pnas.orgpnas.org

A competing reaction in aliphatic nitration is the cleavage of C-C bonds (nitrolysis), which is observed, for example, in the reaction with neopentane (B1206597). pnas.org Furthermore, the nitroalkane products, especially tertiary ones, can be unstable in the acidic conditions generated during the reaction and may undergo cleavage. pnas.orgdtic.mil

Table 2: Electrophilic Nitration of Alkanes with Nitronium Hexafluorophosphate

| Hydrocarbon | Solvent | Major Product(s) | Yield (%) | Reference |

| Methane* | Triflic Acid | Nitromethane | <3 | pnas.org |

| Isobutane | Methylene Chloride | 2-Nitro-2-methylpropane | - | pnas.org |

| Cyclohexane | Nitroethane | Nitrocyclohexane | 30 | pnas.org |

| Neopentane | Methylene Chloride | Nitromethane, 2-Methyl-2-nitropropane | - | pnas.org |

| Adamantane | - | 1-Nitroadamantane | - | dtic.milvulcanchem.com |

Requires superacid activation. Data primarily from studies with nitronium hexafluorophosphate, which exhibits similar reactivity to this compound.

C-H and C-C Bond Insertion Mechanisms

This compound and related nitronium salts are capable of reacting directly with saturated hydrocarbons through the insertion of the nitronium ion into carbon-hydrogen (C-H) and carbon-carbon (C-C) sigma (σ) bonds. This reactivity is particularly notable with sterically rigid alkanes such as adamantane and diamantane.

The prevailing mechanism for this electrophilic insertion involves the formation of two-electron, three-center bound carbocationic transition states. apolloscientific.co.uk In this front-side SE2 type reaction, the nitronium ion directly attacks the σ-bond. apolloscientific.co.uk The linear geometry of the nitronium ion (O=N⁺=O) is not conducive to attacking the poor electron-donating σ-bonds of alkanes, as the nitrogen atom lacks a vacant orbital for interaction. apolloscientific.co.uk However, polarization of the nitronium ion allows the reaction to proceed. apolloscientific.co.uk

For C-H bond insertion, the nitronium ion interacts with the C-H bond to form a transition state where the hydrogen is partially bonded to both carbon and nitrogen. For C-C bond insertion, a similar three-center transition state is formed with the two carbon atoms and the incoming nitronium ion. apolloscientific.co.uk Studies have shown that for some alkanes, tertiary C-H bonds exhibit the highest reactivity, followed by C-C bonds, and then secondary C-H bonds. apolloscientific.co.uk For instance, the reaction with neopentane results exclusively in C-C bond nitrolysis products. apolloscientific.co.uk

The reaction pathway can be influenced by the substrate and reaction conditions. Theoretical studies on similar systems, such as the reaction of a platinum atom with propane, indicate that C-H insertion intermediates are generally kinetically favored over C-C insertion intermediates due to a lower activation barrier. soton.ac.uk

| Bond Type | Relative Reactivity | Products |

| Tertiary C-H | Highest | Nitroalkanes |

| C-C | Intermediate | Nitrolysis Products |

| Secondary C-H | Lowest | Nitroalkanes |

This table is a generalized representation based on findings from the nitration of various alkanes. apolloscientific.co.uk

Superelectrophilic Activation in Aliphatic Nitration

The nitration of particularly unreactive alkanes, such as methane, often requires the "superelectrophilic activation" of the nitronium ion. acs.orgresearchgate.net This concept, developed by George Olah, posits that in the presence of a very strong acid, the nitronium ion can be further activated. researchgate.netnumberanalytics.com

The activation process involves the coordination of a strong Brønsted or Lewis acid with one of the oxygen atoms of the linear nitronium ion. acs.org This coordination causes the O=N⁺=O ion to bend, which rehybridizes the nitrogen from sp to sp². This bending induces a more potent electrophilic character on the nitrogen atom. acs.org In the extreme case, this can be represented as the formation of a dipositive nitronium species, such as the protonitronium dication [NO₂H]²⁺ in the presence of a superacid. acs.orgresearchgate.net

This superelectrophilically activated nitronium ion is significantly more reactive and capable of attacking the very weak nucleophilic σ-bonds of simple alkanes like methane. acs.orgresearchgate.net The nitration of methane with nitronium hexafluorophosphate, a related salt, requires these superacidic conditions to proceed, even if only in low yields. acs.org For higher alkanes, the inherent reactivity may be sufficient, and additional activation by a strong protic acid may not be necessary. acs.org

Nitration of Unsaturated Systems (e.g., Alkenes, Dienes)

This compound readily reacts with unsaturated organic compounds like alkenes and dienes. The electrophilic addition of the nitronium ion to the double bond is the initial step of the reaction. The subsequent reaction pathway depends on the solvent and other nucleophiles present in the reaction mixture.

When the reaction is carried out in a nucleophilic solvent such as acetonitrile (B52724), the intermediate carbocation is trapped by the solvent, leading to the formation of nitroacetamides after hydrolysis. umb.edu The nitration of styrenes in acetonitrile with nitronium tetrafluoroborate (B81430), a similar reagent, yields nitroacetamide products with Markovnikov regiochemistry. umb.edu The stereochemistry of the addition (syn or anti) can vary depending on the specific structure of the alkene. umb.edu

In the case of conjugated dienes, both 1,2- and 1,4-addition products can be formed. umb.eduscispace.com For example, the reaction of dienes with electrochemically generated nitronium tetrafluoroborate in acetonitrile produces mixtures of 1,2- and 1,4-nitroacetamides. umb.edu The ratio of these products is influenced by the substitution pattern of the diene. umb.edu

If the reaction is performed in a non-nucleophilic solvent, the counter-ion or other species may act as the nucleophile. For instance, nitration of alkenes in the presence of fluoride (B91410) sources can lead to nitrofluorinated alkanes.

| Substrate | Reagent/Solvent | Major Product Type(s) |

| Styrenes | NO₂⁺ salt / Acetonitrile | Nitroacetamides |

| Conjugated Dienes | NO₂⁺ salt / Acetonitrile | 1,2- and 1,4-Nitroacetamides |

| Alkenes | NO₂⁺ salt / Fluoride source | Nitrofluoroalkanes |

This table summarizes typical outcomes from the nitration of alkenes and dienes with nitronium salts. umb.edu

Role as a Lewis Acid and Oxidizing Agent

This compound is a potent oxidizing agent and also functions as a Lewis acid. Its oxidizing power is attributed to the high electron affinity of the nitronium ion. It can oxidize a wide variety of organic and inorganic substrates.

The distinction between a Lewis acid and an oxidizing agent can be subtle. A Lewis acid accepts an electron pair to form a coordinate covalent bond, whereas an oxidizing agent effects the net removal of one or more electrons from a substrate. numberanalytics.com In many of its reactions, the nitronium ion acts as an electrophile, which is a manifestation of its Lewis acidic character, accepting electron density from a nucleophile.

As an oxidizing agent, the nitronium ion can react at its oxygen atoms. For example, nitronium salts can oxidize dialkyl and diaryl sulfides to the corresponding sulfoxides, and further oxidize sulfoxides to sulfones. Similarly, they can oxidize trialkyl- and triarylphosphines and arsines to their respective oxides.

Hydride and Halide Abstraction Reactions

The high electrophilicity and oxidizing power of the nitronium ion also enable it to participate in hydride and halide abstraction reactions. sigmaaldrich.com Nitronium salts are recognized as effective agents for abstracting hydride (H⁻) and halide (X⁻) ions from suitable substrates.

Hydride abstraction from an organic molecule generates a carbocation, which can then undergo further reactions such as rearrangement, elimination, or trapping by a nucleophile. This reactivity has been utilized in various synthetic transformations. For instance, the reaction of adamantane with nitronium salts can proceed via hydride abstraction.

Halide abstraction is also a characteristic reaction. The nitronium ion can abstract a halide ion from an alkyl halide, generating a carbocation and a nitrosyl halide. This process can be used to initiate carbocationic chemistry. For example, the fluorination of haloadamantanes has been achieved using a nitronium salt in a polyhydrogen fluoride medium, a reaction that can involve halide abstraction.

Reactions with Inorganic and Organometallic Substrates

The high reactivity of this compound extends to reactions with various inorganic and organometallic compounds. Its behavior as a strong oxidizing agent and electrophile dictates the course of these transformations.

In reactions with organometallic compounds, the outcome can be complex, involving oxidation of the metal center, cleavage of metal-carbon bonds, or electrophilic attack on an organic ligand. For instance, the reaction of organotin compounds with nitronium tetrafluoroborate has been studied, indicating the susceptibility of the carbon-tin bond to electrophilic cleavage. msu.ru While specific studies on this compound with a wide range of organometallic substrates are not extensively detailed in readily available literature, its reactivity can be inferred from its fundamental properties.

With organoiron complexes, which are known to undergo reactions with various electrophiles, this compound would be expected to react readily. wikipedia.org Depending on the nature of the complex, this could lead to oxidation of the iron center or electrophilic substitution on one of the organic ligands. For example, ferrocene (B1249389) undergoes Friedel-Crafts type reactions, and a powerful electrophile like the nitronium ion would likely react at the cyclopentadienyl (B1206354) rings. wikipedia.org

Reactions with inorganic substrates often involve oxidation. Nitronium salts can oxidize lower-valent metal complexes to higher oxidation states. For example, they can react with transition metal carbonyl complexes, sometimes leading to the substitution of a carbonyl ligand and the formation of a nitrosyl complex, along with the oxidation of the metal. scribd.com

Advanced Applications in Synthesis and Materials Science

Nitration in Complex Molecule Synthesis

The exceptional nitrating power of nitronium hexafluoroantimonate makes it a valuable tool for introducing nitro groups into sterically hindered or chemically sensitive substrates.

Adamantane (B196018) and its derivatives are rigid, cage-like hydrocarbons with high chemical stability, making their functionalization a significant challenge in organic synthesis. researchgate.net The strong C-H bonds of the adamantane core require highly reactive reagents for substitution. researchgate.net Nitronium salts, including this compound, serve as potent electrophiles capable of achieving this transformation. Research has demonstrated that the reaction of 1-adamantyl hexafluoroantimonate with silver nitrite (B80452) can produce 1-nitroadamantane, showcasing a method for introducing a nitro group at a bridgehead position. tandfonline.com This type of electrophilic reaction allows for the functionalization of the adamantane scaffold, which is a key structural motif in various materials and pharmaceutical compounds. tandfonline.comvulcanchem.com The process typically involves the nitronium ion attacking a tertiary carbon-hydrogen bond, which is the most reactive site on the adamantane framework, leading to the formation of a nitro-substituted derivative. vulcanchem.com

This compound is a key reagent in the synthesis of nitro-substituted heterocycles and high-energy materials. chemimpex.comchemimpex.com The introduction of a nitro group is a critical step in creating energetic compounds like explosives and propellants, and the high reactivity of NO₂SbF₆ facilitates this process. chemimpex.com Its utility extends to the nitration of various aromatic and heterocyclic systems. chemimpex.comchemimpex.comnih.gov For instance, it has been used in the successful nitration of complex π-conjugated systems like hexapyrrolohexaazacoronene (HPHAC), a nitrogen-embedded polycyclic aromatic hydrocarbon. nih.gov The introduction of the electron-withdrawing nitro group can significantly alter the electronic properties of these molecules, which is a crucial strategy for tuning materials for specific applications. nih.gov Furthermore, nitronium salts are employed in the synthesis of nitroalkynes and other precursors for highly functionalized nitro-heterocycles, which are prevalent in medicinal chemistry. nih.gov The development of reagents like this compound provided a more potent and sometimes more selective alternative to traditional mixed-acid nitration (a combination of nitric acid and sulfuric acid), reducing issues like over-nitration in certain substrates. umb.edunumberanalytics.com

Functionalization of Adamantane Derivatives

Catalytic Applications in Organic Transformations

While primarily known as a stoichiometric reagent, the reactivity of this compound is also harnessed for modifying material properties and facilitating certain organic reactions.

This compound has been effectively used as a strong p-type dopant for single-walled carbon nanotubes (SWCNTs). researchgate.netresearchgate.net This doping process enhances the electrical properties of the nanotubes, making them more suitable for use in electronic devices. In a typical liquid-phase doping process, SWCNTs are treated with a solution of this compound. researchgate.net The interaction leads to a charge transfer from the nanotubes to the nitronium ions, which results in a significant reduction of the electrical resistance of the SWCNT film. researchgate.net

Research findings have quantified these changes, demonstrating the efficacy of this compound as a dopant. researchgate.net This doping is also reversible; thermal annealing can restore the properties of the pristine, undoped nanotubes. researchgate.net Furthermore, this chemical treatment can be used as a method for the selective removal of metallic SWCNTs from a mixed population, which is a critical step for the fabrication of nanotube-based electronics. researchgate.net

| Property | Pristine SWCNTs | Doped SWCNTs | Observation |

|---|---|---|---|

| Raman G-band | 1587 cm⁻¹ | 1618 cm⁻¹ | Upshift indicates phonon stiffening due to p-type doping. |

| Sheet Resistance | Initial Value | Reduced up to 90% | Significant increase in electrical conductivity. |

| Optical Absorption | Visible van Hove singularities | Singularities disappear | Alteration of electronic band structure due to charge transfer. |

This compound is fundamentally a powerful oxidizing agent. While its application as a traditional catalyst in reactions like the widespread oxidation of alcohols is not extensively documented, its strong electrophilic and oxidative nature allows it to facilitate oxidative functionalization. acs.orgnumberanalytics.com The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a pivotal transformation in organic chemistry, often accomplished with metal-based catalysts or specific reagents like those based on nitroxyl (B88944) radicals. helsinki.finih.govmdpi.com The role of a compound like this compound in such contexts would be primarily as a stoichiometric oxidant, where the nitronium ion acts as the electron acceptor. Its high reactivity enables the oxidation of substrates that may be resistant to milder reagents.

Role in Carbon Nanotube Doping and Modification

Advanced Reagent Development

The synthesis and application of this compound are part of a broader effort in chemistry to develop more powerful and selective reagents for organic transformations. chemimpex.comresearchgate.net The creation of stable nitronium salts with non-nucleophilic counter-ions like hexafluoroantimonate (SbF₆⁻) was a significant advancement over classical nitrating methods. umb.edu These reagents provide a highly reactive source of the nitronium ion in anhydrous organic solvents, allowing for nitrations under conditions that are incompatible with strong, aqueous acids. chemimpex.com This development has enabled the synthesis of novel nitro compounds and has been instrumental in studying the mechanisms of electrophilic reactions. acs.orgresearchgate.net The continued exploration of such powerful reagents contributes to expanding the toolkit available to synthetic chemists for constructing complex molecules. chemimpex.comresearchgate.net

As a Source of Highly Reactive Nitronium Species

The primary role of this compound in chemical synthesis is as a generator of the nitronium ion (NO₂⁺), a potent electrophile. chemimpex.com This reactivity is fundamental to its application in nitration reactions, where a nitro group (-NO₂) is introduced into an organic molecule. Such reactions are pivotal in the synthesis of a wide array of commercially important compounds, including pharmaceuticals and agrochemicals. chemimpex.com

The high reactivity of the nitronium ion derived from this compound facilitates electrophilic substitution reactions with a variety of organic substrates. For instance, it is employed in the nitration of aromatic compounds, a key step in producing precursors for dyes, explosives, and polymers. chemimpex.comnumberanalytics.com Research has demonstrated its effectiveness in the nitration of even deactivated aromatic systems, which are typically resistant to less powerful nitrating agents. pnas.orgresearchgate.net

Beyond traditional organic synthesis, this compound has found applications in materials science. It is used for the p-doping of single-walled carbon nanotubes (SWCNTs), a process that enhances their electrical conductivity. In this application, nitronium ions are intercalated into the nanotube bundles, leading to a selective reaction with metallic SWCNTs. nih.govresearchgate.net This process is valuable for separating metallic and semiconducting nanotubes, a crucial step for their use in electronics. nih.gov

Comparison with Other Nitronium Salts and Superacid Systems

The enhanced reactivity of this compound can be attributed to the nature of its counter-anion, hexafluoroantimonate (SbF₆⁻). This anion is very large and has a diffuse negative charge, making it a very weak nucleophile. The weak nucleophilicity of the SbF₆⁻ anion means it has a minimal tendency to interact with the nitronium cation, leaving the NO₂⁺ ion highly "free" and exceptionally electrophilic.

When compared to other common nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆), this compound is generally considered the most reactive. soton.ac.uk The order of reactivity among these salts is directly related to the stability and non-nucleophilicity of the counter-anion: SbF₆⁻ > PF₆⁻ > BF₄⁻. This hierarchy is a consequence of the Lewis acidity of the corresponding parent fluoroantimonic, hexafluorophosphoric, and tetrafluoroboric acids.

| Nitronium Salt | Chemical Formula | Anion | Relative Reactivity | Key Characteristics |

| This compound | NO₂SbF₆ | SbF₆⁻ | Very High | Most reactive due to the extremely low nucleophilicity of the SbF₆⁻ anion. soton.ac.uk |

| Nitronium hexafluorophosphate | NO₂PF₆ | PF₆⁻ | High | More soluble in some organic solvents than NO₂BF₄, making it a useful alternative. sciencemadness.orgfishersci.ca |

| Nitronium tetrafluoroborate | NO₂BF₄ | BF₄⁻ | High | Commonly used but generally less reactive than the hexafluoroantimonate and hexafluorophosphate salts. sciencemadness.org |

| Nitronium Perchlorate | NO₂ClO₄ | ClO₄⁻ | High | Rarely used due to its explosive and unpredictable nature. soton.ac.uk |

The reactivity of nitronium salts can be further amplified in superacid systems. pnas.org Superacids, such as a mixture of hydrofluoric acid (HF) and antimony pentafluoride (SbF₅), can protonate the nitronium ion to form the even more reactive dicationic species, the protonitronium ion (NO₂H²⁺). pnas.orgnih.gov This "superelectrophilic activation" allows for the nitration of extremely unreactive substrates like alkanes. pnas.orgpnas.org While nitronium hexafluorophosphate has been successfully used to nitrate (B79036) alkanes in dichloromethane, the use of superacid systems represents the pinnacle of nitrating power, capable of functionalizing even methane (B114726). pnas.orgpnas.org Studies have shown that the reactivity of nitronium tetrafluoroborate is significantly enhanced in superacidic trifluoromethanesulfonic acid compared to aprotic solvents. pnas.orgnih.gov

Spectroscopic Characterization Techniques and Interpretation

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. mt.comphotothermal.com These methods are complementary, as the selection rules for a vibrational mode to be IR or Raman active differ. edinst.com For a vibration to be IR active, there must be a change in the molecule's dipole moment, while a change in polarizability is required for a vibration to be Raman active. photothermal.comedinst.com

Identification of NO₂⁺ Vibrational Modes

The nitronium ion (NO₂⁺) is a linear species isoelectronic with carbon dioxide, a structural feature that dictates its vibrational spectrum. unacademy.comwikipedia.org Historically, Raman spectroscopy was pivotal in identifying the NO₂⁺ ion in nitrating mixtures due to its characteristic symmetric stretch, which is Raman-active but IR-inactive. unacademy.comwikipedia.org

In nitronium hexafluoroantimonate, the vibrational modes of the NO₂⁺ cation are clearly identifiable. The symmetric stretching vibration of the NO₂⁺ ion is consistently observed in the Raman spectrum at approximately 1400 cm⁻¹. Studies have reported this Raman-active mode at around 1375 cm⁻¹. chegg.com In contrast, the asymmetric stretching and bending modes of the linear NO₂⁺ ion are IR-active. The asymmetric stretch gives rise to a strong absorption in the IR spectrum around 2360 cm⁻¹, while the bending mode appears at approximately 540 cm⁻¹. chegg.comresearchgate.net

| Vibrational Mode | Spectroscopic Technique | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Symmetric Stretch | Raman | ~1400 | |

| Symmetric Stretch | Raman | 1375 | chegg.com |

| Asymmetric Stretch | IR | 2360 | chegg.comresearchgate.net |

| Bending | IR | 540 | chegg.com |

Analysis of SbF₆⁻ Symmetric Stretches

The hexafluoroantimonate anion (SbF₆⁻) possesses an octahedral geometry. Its vibrational modes have also been characterized. A notable feature in the Raman spectrum of this compound is the symmetric stretch of the SbF₆⁻ anion, which appears around 650 cm⁻¹. This provides a clear spectroscopic marker for the presence of the hexafluoroantimonate counterion.

Elucidation of Molecular Structure through Vibrational Frequencies

The combined data from IR and Raman spectroscopy confirm the ionic nature of this compound, consisting of a linear NO₂⁺ cation and an octahedral SbF₆⁻ anion. The distinct vibrational frequencies for each ion, with little perturbation, indicate a salt-like structure. The observation of the symmetric stretch of NO₂⁺ in the Raman spectrum and its absence in the IR spectrum is consistent with the linear geometry of the cation. unacademy.comwikipedia.org Furthermore, the vibrational modes of the -NO₂ group in various energetic compounds have been extensively studied, and these findings can be used to understand the behavior of the nitronium ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the local chemical environment of specific nuclei. For this compound, NMR studies involving ¹⁷O and ¹⁹F nuclei have been particularly insightful.

¹⁷O NMR Studies for Nitronium Ion Activation

While specific ¹⁷O NMR data for this compound is not widely reported in the provided context, the application of ¹⁷O NMR in studying related systems highlights its potential. For instance, ¹⁷O NMR has been used to study rhodium(III) phosphate (B84403) in acidic solutions, demonstrating its utility in probing the environment of oxygen atoms within complex ions. Such studies on nitronium salts could provide direct evidence for the electronic structure of the nitronium ion and its interactions in solution, offering insights into its activation for electrophilic reactions.

¹⁹F NMR for Hexafluoroantimonate Anion Characterization

¹⁹F NMR spectroscopy is an excellent tool for characterizing fluorine-containing compounds like the hexafluoroantimonate anion. The technique is highly sensitive to the chemical environment of the fluorine atoms. In the context of the SbF₆⁻ anion, ¹⁹F NMR can confirm the octahedral geometry and the purity of the salt. A single sharp resonance in the ¹⁹F NMR spectrum would be expected for the six equivalent fluorine atoms in a symmetrical, non-distorted SbF₆⁻ octahedron. Any distortion or interaction with the cation or solvent could lead to line broadening or the appearance of multiple signals. Studies on similar hexafluoroantimonate salts have utilized ¹⁹F NMR to characterize the anion and study its interactions. uvic.ca

Mass Spectrometry (MS) for Ion Characterization

Mass spectrometry is an essential analytical technique for identifying and characterizing ions in a sample by measuring their mass-to-charge ratio (m/z). In the context of this compound, MS can be used to confirm the presence and integrity of the constituent nitronium ([NO₂]⁺) and hexafluoroantimonate ([SbF₆]⁻) ions.

Using techniques like electrospray ionization (ESI), the individual ions can be transferred into the gas phase for analysis. The positive-ion mode spectrum would be expected to show a peak corresponding to the nitronium cation, while the negative-ion mode would detect the hexafluoroantimonate anion. The monoisotopic mass of the intact compound is approximately 280.887 Da. americanelements.com

High-resolution mass spectrometry can confirm the elemental composition of these ions. Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the ions, providing further structural confirmation. nih.govtandfonline.com For example, the fragmentation of reaction products involving the nitronium ion often yields a characteristic neutral loss corresponding to the nitro group. researchgate.net While this compound itself is a simple salt, its application as a nitrating agent in reactions can be monitored effectively using MS to identify the resulting nitrated organic molecules. nih.govtandfonline.comresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound Ions

| Ion | Formula | Mode | Expected m/z |

| Nitronium Cation | [NO₂]⁺ | Positive | 46.005 |

| Hexafluoroantimonate Anion | [SbF₆]⁻ | Negative | 234.893 |

| Note: m/z values are based on the most abundant isotopes. wikipedia.orgamericanelements.com |

UV-Vis-NIR Absorption Spectroscopy for Electronic Structure Perturbations

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy measures the absorption, transmittance, or reflectance of light by a sample across a wide spectral range, typically from 175 to 3300 nm. eag.comprocess-insights.comshimadzu.eu This technique is particularly useful for probing the electronic transitions in a material and observing how its electronic structure is perturbed upon interaction with other substances. process-insights.com

This compound is a powerful oxidizing agent and electrophile. chemimpex.com Its interaction with other materials can lead to significant changes in their electronic properties, which can be monitored by UV-Vis-NIR spectroscopy. A prominent example is the use of nitronium ions to selectively react with and remove metallic single-walled carbon nanotubes (M-SWCNTs) from a mixture containing both metallic and semiconducting (S-SWCNT) types. researchgate.net

The UV-Vis-NIR absorption spectrum of a mixture of SWCNTs shows distinct absorption bands corresponding to the electronic transitions in both metallic (M₁₁) and semiconducting (S₂₂ and S₃₃) nanotubes. After treatment with this compound, the absorption bands corresponding to the M-SWCNTs are selectively diminished or eliminated. researchgate.net This indicates that the nitronium ion has reacted with the metallic nanotubes, disrupting their π-electron system and altering their electronic structure, effectively "bleaching" their characteristic absorptions from the spectrum. The effectiveness of the separation and the perturbation of the electronic structure are thus directly quantified by the changes in the UV-Vis-NIR spectrum. researchgate.net

Table 3: Illustrative Application of UV-Vis-NIR Spectroscopy in Monitoring SWCNT Reactions

| Spectroscopic Feature | Observation Before [NO₂]⁺ Treatment | Observation After [NO₂]⁺ Treatment | Interpretation |

| M₁₁ Absorption Bands | Present and well-defined | Absent or significantly diminished | Selective reaction/removal of metallic SWCNTs. researchgate.net |

| S₂₂, S₃₃ Absorption Bands | Present and well-defined | Remain largely intact | Preferential reaction with M-SWCNTs, leaving S-SWCNTs unreacted. researchgate.net |

| π-plasmon Absorbance | Present | May show shifts or changes in intensity | Indicates changes to the overall electronic system of the carbon nanotubes. researchgate.net |

Computational Chemistry Approaches to Nitronium Hexafluoroantimonate Reactivity and Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for studying the quantum mechanical behavior of molecules and periodic systems. imperial.ac.uk It is widely used to simulate energy surfaces in molecules and has been instrumental in understanding the reactivity of various chemical species. frontiersin.orgd-nb.infochemtools.org

The electronic structure of nitronium hexafluoroantimonate is key to its high reactivity. The nitronium ion is a strong electrophile due to the positive charge on the nitrogen atom. DFT calculations can map the electron density distribution, identifying regions of high and low electron density. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The LUMO of the nitronium ion is low in energy, indicating its strong electrophilic character and its propensity to accept electrons from nucleophiles.

In studies involving the interaction of nitronium ions with other molecules, such as single-walled carbon nanotubes (SWCNTs), DFT calculations have shown that the adsorption of the nitronium ion is highly dependent on the electronic structure of the nanotube. researchgate.net The adsorption is more energetically favorable on metallic nanotubes compared to semiconducting ones due to the abundance of electron density at the Fermi level in metallic SWCNTs. researchgate.net This selective interaction, driven by the electronic properties of both the nitronium ion and the substrate, has been leveraged for the separation of metallic and semiconducting nanotubes. researchgate.net

Table 1: Calculated Properties of this compound Components from DFT Studies

| Property | Nitronium Cation (NO₂⁺) | Hexafluoroantimonate Anion (SbF₆⁻) |

| Geometry | Linear | Octahedral |

| Bond Angle | 180° wikipedia.org | ~90° (F-Sb-F) |

| Key Electronic Feature | Low-energy LUMO, strong electrophile | Weakly nucleophilic, stable anion wikipedia.org |

This table is generated based on typical results from DFT calculations and established chemical knowledge.

DFT is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as electrophilic nitration, DFT calculations can map the potential energy surface of the reaction.

The mechanism of electrophilic nitration by the nitronium ion is thought to proceed through a two-electron, three-center bound carbocationic transition state. pnas.org Computational studies can locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction. For instance, in the nitration of alkanes, DFT can model the insertion of the NO₂⁺ ion into C-H and C-C σ-bonds. pnas.org

In the context of the oxidation of single-walled carbon nanotubes, DFT calculations have proposed a favorable oxidation pathway that includes an initial exothermic electrophilic attack by the nitronium ion. researchgate.net The analysis of the transition state provides insights into the kinetic feasibility of the proposed reaction steps.

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For the nitronium ion, its vibrational spectrum is a key characteristic. The nitronium ion is isoelectronic with carbon dioxide and exhibits a similar linear structure, resulting in a comparable vibrational spectrum. wikipedia.org The symmetric stretch of the nitronium ion is Raman-active and was historically used to identify its presence in nitrating mixtures. wikipedia.org DFT calculations can accurately predict the frequencies of these vibrational modes.

Furthermore, in studies where this compound is used as a dopant for materials like single-walled carbon nanotubes, DFT can help interpret the resulting changes in spectroscopic data. For example, the upshift in the G-band of the Raman spectra of SWCNTs upon treatment with this compound is an indicator of p-type doping, which can be correlated with theoretical predictions. researchgate.net Similarly, changes in UV-VIS-NIR absorption spectra can be understood through DFT calculations of the modified electronic band structure of the nanotubes. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While not a quantum chemical method in the same vein as DFT or ab initio calculations, MD can provide crucial insights into the behavior of this compound in solution. The reactivity of this salt can be significantly influenced by the solvent.

MD simulations can model the solvation of the nitronium and hexafluoroantimonate ions, showing how solvent molecules arrange themselves around the ions. This can reveal information about the stability of the ions in different solvents and the potential for solvent molecules to participate in the reaction. For instance, in a study involving the dissolution of this compound in a mixed solvent to dope (B7801613) carbon nanotubes, the interactions between the ions and the solvent molecules (tetramethylene sulfone/chloroform) are critical for the dispersion and subsequent reaction. acs.org MD simulations can help to understand the formation of the charge complex between the nanotubes and the intercalating nitronium ions in solution. acs.org

Theoretical Insights into Superelectrophilic Activation

The concept of superelectrophilicity refers to the enhanced reactivity of electrophiles, often through protonation or coordination with a strong Lewis acid. nih.gov The nitronium ion, already a potent electrophile, can be further activated in superacidic media, forming what is known as a superelectrophile. pnas.orgnih.gov Theoretical calculations, particularly DFT, have been instrumental in understanding this phenomenon. rsc.org

Computational studies suggest that in the presence of a strong acid, the oxygen atoms of the nitronium ion can be protosolvated, leading to a bent, even more reactive species. pnas.orgnih.gov This superelectrophilic activation allows the nitronium ion to react with exceptionally weak nucleophiles, such as alkanes. nih.gov DFT calculations can model the structure and energetics of these activated nitronium species. For example, the formation of a dicationic superelectrophile has been proposed to lead to nearly barrier-free reactions with substrates like benzene (B151609). rsc.org These theoretical insights help to explain the extraordinary reactivity of nitronium salts in superacidic environments and guide the design of new synthetic methodologies. nih.govdntb.gov.ua

Future Research Directions and Unexplored Potential

Development of Greener Synthetic Pathways

Traditional synthesis of nitronium salts often involves harsh and hazardous reagents. core.ac.uk Future research is focused on developing greener synthetic pathways. This includes the use of solid acid catalysts, which can be easily separated and recycled, reducing waste. researchgate.net Another promising area is the use of ionic liquids as both solvents and catalysts for nitration reactions, which can lead to cleaner reaction profiles and easier product separation. researchgate.net Mechanochemical methods, which reduce or eliminate the need for solvents, are also being explored for nitration reactions. rsc.org

Expansion of Substrate Scope in Nitration Reactions

While nitronium hexafluoroantimonate is a powerful nitrating agent, there is ongoing research to expand its substrate scope to more complex and sensitive molecules. This includes the selective nitration of complex heterocyclic compounds and natural products, where traditional methods often fail or give poor yields. numberanalytics.comnumberanalytics.com

Novel Catalytic Applications in Materials Science

The application of this compound in doping carbon nanotubes has opened the door to its use in materials science. Future research will likely explore its use in the synthesis and modification of other advanced materials, such as conductive polymers and high-performance coatings, to enhance their thermal and chemical resistance. chemimpex.comchemimpex.com

Advanced Computational Studies for Mechanistic Nuances

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper insights into the reaction mechanisms of this compound. DFT studies can help to elucidate the structure of transition states and intermediates, providing a more nuanced understanding of the factors that control reactivity and selectivity in nitration reactions.

Integration with Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for highly exothermic reactions like nitration. numberanalytics.com The integration of this compound into continuous flow processes is an area of active research. This could lead to safer and more controlled nitration protocols, particularly on an industrial scale. Computational Fluid Dynamics (CFD) can be used to model and optimize these flow reactors.

Q & A

Basic: What are the standard protocols for synthesizing and purifying nitronium hexafluoroantimonate?

This compound is typically synthesized via metathesis reactions, such as the reaction of nitronium salts (e.g., NO₂⁺BF₄⁻) with hexafluoroantimonic acid (HSbF₆) in anhydrous conditions. Purification involves recrystallization from non-aqueous solvents (e.g., SO₂ClF or HF) under inert atmospheres due to its extreme moisture sensitivity . Handling requires Schlenk-line techniques or gloveboxes to prevent hydrolysis, which degrades the compound into HF and Sb oxides .

Basic: How should this compound be stored and handled to ensure stability?

Storage requires airtight containers under inert gases (argon or nitrogen) at sub-ambient temperatures (<0°C). Desiccants like P₂O₅ are essential to mitigate trace moisture. Handling mandates personal protective equipment (PPE), including acid-resistant gloves and face shields, due to its corrosive nature and release of HF upon decomposition .

Basic: What are its primary applications in polymer chemistry?

It serves as a potent cationic initiator for polymerizing styrene and glycidyl ethers. For example, 1-(p-methoxybenzyl)tetrahydrothiophenium hexafluoroantimonate initiates thermally latent polymerization, requiring activation at slightly elevated temperatures (~40°C) to avoid premature reactivity . This property enables controlled polymerization kinetics in block copolymer synthesis.

Basic: How is it utilized in materials science for doping graphene?

As a p-dopant, this compound introduces electron-deficient regions in graphene by transferring NO₂⁺ ions, enhancing electrical conductivity for applications in solar cells and flexible electronics. The doping process involves drop-casting or vapor-phase deposition in anhydrous environments to prevent side reactions with moisture .

Advanced: What mechanistic role does it play in pinacol rearrangement reactions?

In pinacol rearrangements, NO₂SbF₆ acts as a strong oxidant, facilitating the formation of carbocation intermediates via hydride abstraction. The hexafluoroantimonate anion (SbF₆⁻) stabilizes these intermediates, directing regioselectivity toward carbonyl products. Comparative studies show higher yields of cyclic ketones compared to NO₂BF₄ due to SbF₆⁻’s superior Lewis acidity .

Advanced: How does its oxidative potency compare to other nitronium salts (e.g., NO₂BF₄, NO₂PF₆)?

This compound exhibits higher oxidative strength (quantified by Gutmann Acceptor Number >120) than NO₂BF₄ (AN ~90) or NO₂PF₆ (AN ~105) due to SbF₆⁻’s weak coordination and strong electron-withdrawing effects. This difference is critical in reactions requiring high electrophilicity, such as Friedel-Crafts alkylation of aromatic hydrocarbons .

Advanced: What factors influence its stability in non-aqueous solvents?

Stability is contingent on solvent Lewis basicity and trace water content. In weakly coordinating solvents (e.g., SO₂ClF), it remains stable for weeks at –20°C. Hydrolysis occurs rapidly in protic solvents, producing HNO₃, HF, and Sb₂O₃. Kinetic studies using FT-IR spectroscopy reveal hydrolysis rates increase exponentially with humidity >5 ppm .

Advanced: Which analytical techniques are optimal for characterizing its purity and reactivity?

- X-ray Diffraction (XRD): Confirms crystalline structure and absence of hydrated phases.

- Raman Spectroscopy: Identifies NO₂⁺ vibrational modes (~1400 cm⁻¹) and SbF₆⁻ symmetric stretches (~650 cm⁻¹).

- Karl Fischer Titration: Quantifies residual moisture (<50 ppm) to validate storage conditions .

Advanced: What safety protocols address its decomposition products?

Decomposition releases HF, requiring emergency neutralization with calcium gluconate gel. Fume hoods with HEPA filters and HF gas scrubbers are mandatory. Waste treatment involves alkaline hydrolysis (pH >10) to convert SbF₆⁻ into insoluble Sb(OH)₃, followed by filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.